molecular formula C5H11BrZn B062769 1,1-Dimethylpropylzinc bromide CAS No. 171860-64-3

1,1-Dimethylpropylzinc bromide

Cat. No.: B062769
CAS No.: 171860-64-3
M. Wt: 216.4 g/mol
InChI Key: BCPGBSPHHVJBDF-UHFFFAOYSA-M
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Description

1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn and a molecular weight of approximately 216.43 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylpropylzinc bromide can be synthesized by reacting 1,1-dimethylpropanol with zinc bromide . The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions, including temperature and reaction time, can be adjusted based on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

    Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in anhydrous solvents like THF or diethyl ether under inert conditions.

    Cross-Coupling Reactions: Commonly use palladium or nickel catalysts. The reactions are performed under an inert atmosphere, often at elevated temperatures.

Major Products

The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1,1-Dimethylpropylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of potential drug candidates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-dimethylpropylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions . The zinc atom coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformation to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • sec-Butylzinc bromide
  • Cyclopropylzinc bromide
  • Benzylzinc bromide

Uniqueness

1,1-Dimethylpropylzinc bromide is unique due to its specific steric and electronic properties, which can influence the selectivity and reactivity of the reactions it participates in . Compared to similar compounds, it may offer advantages in certain synthetic applications, such as the formation of sterically hindered carbon-carbon bonds.

Properties

IUPAC Name

bromozinc(1+);2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGBSPHHVJBDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C-](C)C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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